molecular formula C12H19ClN2O B3047693 [2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride CAS No. 1431965-33-1

[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride

Cat. No. B3047693
CAS RN: 1431965-33-1
M. Wt: 242.74
InChI Key: YJXWDFVCLFAFCR-UHFFFAOYSA-N
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Description

“[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .


Molecular Structure Analysis

The compound likely contains a pyrrolidine ring attached to a phenyl group via an ethoxy linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Src Kinase Inhibition

One significant application of compounds related to [2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride is in the development of Src kinase inhibitors. These compounds have demonstrated potent inhibition of Src kinase, an enzyme implicated in cancer progression. For instance, a study describes a compound, closely related to the query chemical, exhibiting strong activity in tumor cell lines and animal models of tumor growth (Noronha et al., 2007).

Enantioselective Synthesis

The chemical structure that includes the [2-(2-Pyrrolidin-1-ylethoxy)phenyl] moiety has been utilized in the enantioselective synthesis of certain compounds. For example, a study demonstrates the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, highlighting the potential of this chemical framework in producing stereochemically complex molecules (Wu, Lee, & Beak, 1996).

Spectroscopic Identification

In the field of forensic science, derivatives of this compound have been identified and analyzed through various spectroscopic methods. This includes the use of GC-MS, IR, NMR, and other techniques, demonstrating the compound’s relevance in the identification and characterization of novel substances (Nycz et al., 2016).

Metal Ion Affinity and Fluorescence Properties

The compound's derivatives have been studied for their metal ion affinities and fluorescence properties, which is crucial in the development of sensors and probes. One study elaborates on the fluorescence and NMR studies of derivatives of this compound, underscoring its utility in detecting and analyzing metal ions (Liang et al., 2009).

Inhibition of Blood Platelet Aggregation

Compounds with the [2-(2-Pyrrolidin-1-ylethoxy)phenyl] structure have shown potential in inhibiting blood platelet aggregation, a key factor in the development of thrombotic disorders. A study discusses a derivative compound's ability to inhibit ADP-induced aggregation of blood platelets, showcasing its medicinal potential (Grisar et al., 1976).

Catalytic Properties in Organic Synthesis

This chemical framework has been utilized in catalysis, particularly in the dimerization of phenylacetylenes. The study outlines the synthesis and characterization of such compounds, highlighting their role in catalyzing important chemical reactions (Ge, Meetsma, & Hessen, 2009).

properties

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14;/h1-2,5-6H,3-4,7-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXWDFVCLFAFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride

CAS RN

1431965-33-1
Record name Benzenamine, 2-[2-(1-pyrrolidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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